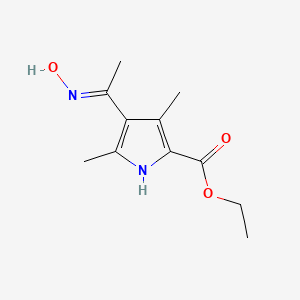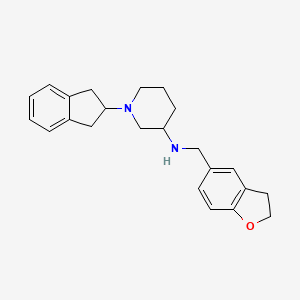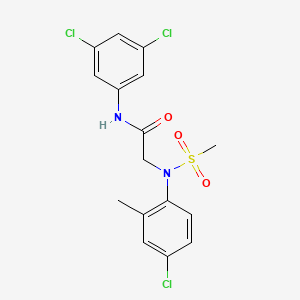![molecular formula C23H23N3O4S B6094891 N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B6094891.png)
N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a piperidine ring, and a sulfonylbenzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide typically involves a multi-step process. One common method starts with the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 4-piperidin-1-ylsulfonylbenzamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce the corresponding amine derivatives .
Applications De Recherche Scientifique
N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mécanisme D'action
The mechanism of action of N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s ability to chelate metal ions also plays a crucial role in its mechanism of action, particularly in coordination chemistry and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(Z)-(2-hydroxynaphthalen-1-yl)methylene]-4-oxopiperidine-1-carbohydrazide
- 7-chloro-4-aminoquinoline derivatives
- Indole derivatives
Uniqueness
Unlike some similar compounds, it possesses both a naphthalene ring and a piperidine ring, which contribute to its versatility in various chemical reactions and research applications .
Propriétés
IUPAC Name |
N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c27-22-13-10-17-6-2-3-7-20(17)21(22)16-24-25-23(28)18-8-11-19(12-9-18)31(29,30)26-14-4-1-5-15-26/h2-3,6-13,16,27H,1,4-5,14-15H2,(H,25,28)/b24-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSZOJURNPPDIH-JLPGSUDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C\C3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane](/img/structure/B6094809.png)
![2-{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6094813.png)


![1-[6-[4-(Trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,4-diazepan-5-one](/img/structure/B6094832.png)
![2,6-DIAMINO-5-[2-AMINO-6-(4-ETHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6094840.png)
![7-(2-Methoxyethyl)-2-(1-phenylcyclopropanecarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6094844.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6094851.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(3-methoxyphenoxy)methyl]piperidine](/img/structure/B6094859.png)
![tetrahydro-2-furanylmethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6094871.png)
![2-[1-(2-fluorobenzyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B6094879.png)
![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octane-1,8-diamine](/img/structure/B6094886.png)

![N-cyclopentyl-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6094904.png)
